molecular formula C6H5NO4 B186586 2-Acetyl-5-nitrofuran CAS No. 5275-69-4

2-Acetyl-5-nitrofuran

Cat. No.: B186586
CAS No.: 5275-69-4
M. Wt: 155.11 g/mol
InChI Key: ORQQKSZUXNAWAX-UHFFFAOYSA-N
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Description

2-Acetyl-5-nitrofuran is a nitro-substituted furan derivative characterized by an acetyl group at the 2-position and a nitro group at the 5-position of the furan ring. Nitrofurans are widely studied for their roles in pharmaceuticals, agrochemicals, and organic synthesis due to their electron-deficient aromatic rings, which enhance reactivity in substitution and coupling reactions.

Properties

IUPAC Name

1-(5-nitrofuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4/c1-4(8)5-2-3-6(11-5)7(9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQQKSZUXNAWAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(O1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10200736
Record name Ketone, (5-nitro-2-furyl) methyl
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Molecular Weight

155.11 g/mol
Source PubChem
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CAS No.

5275-69-4
Record name 2-Acetyl-5-nitrofuran
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Record name 2-Acetyl-5-nitrofuran
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Record name 2-Acetyl-5-nitrofuran
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Record name 2-Acetyl-5-nitrofuran
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Record name Ketone, (5-nitro-2-furyl) methyl
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Record name 2-Acetyl-5-nitrofuran
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Biological Activity

2-Acetyl-5-nitrofuran (C6H5NO4) is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a furan ring substituted with an acetyl group at the 2-position and a nitro group at the 5-position. This unique structure contributes to its biological activity, particularly its ability to interact with various biomolecules.

Biological Activities

1. Antimicrobial Activity
this compound exhibits significant antimicrobial properties. It has been utilized as an antimicrobial agent and food preservative, extending the shelf life of meat, poultry, and fish products . The compound's efficacy against a range of microorganisms stems from its ability to disrupt cellular processes, leading to cell death.

2. Anticancer Properties
Research indicates that this compound may act as a prodrug that becomes activated under hypoxic conditions typical of solid tumors. This property is crucial for targeting cancer cells while minimizing damage to surrounding healthy tissue . In vitro studies have demonstrated its potential in inhibiting tubulin polymerization, which is vital for cancer cell division .

3. Mechanism of Action
The nitro group in this compound plays a pivotal role in its biological activity. It can undergo reduction in microbial environments, generating reactive intermediates that exhibit cytotoxic effects. This mechanism is similar to other nitro-containing compounds that have been studied for their antibacterial and anticancer properties .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, revealing effective inhibition at concentrations as low as 0.5 μg/mL against certain pathogens, highlighting its potential as a therapeutic agent .

Anticancer Activity Investigation

In another investigation, the compound was tested for its anticancer properties against human cancer cell lines. Results showed that this compound significantly inhibited cell proliferation with an IC50 value of approximately 10 μM. The study suggested that the compound's mechanism involves disruption of microtubule dynamics, which is critical for mitosis .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundAcetyl at position 2, Nitro at 5Antimicrobial, Anticancer
NitrofurazoneNitro group at position 4Broad-spectrum antibacterial
NitrofurantoinNitro group at position 4Effective against urinary tract infections
FurazolidoneNitro at position 4Antibacterial; used in gastrointestinal infections

Scientific Research Applications

Antimicrobial Properties

2-Acetyl-5-nitrofuran exhibits notable antimicrobial activity, making it valuable in food preservation and as a potential therapeutic agent.

  • Food Preservation : The compound has been utilized as an antimicrobial agent to extend the shelf life of meat, poultry, and fish products. Its efficacy in inhibiting microbial growth helps maintain food safety and quality .
  • Therapeutic Applications : Research indicates that derivatives of this compound show potential as antibacterial agents. A study demonstrated strong bactericidal effects against various strains of bacteria, particularly Staphylococcus spp., without cytotoxicity to normal cell lines .

Table 1: Antimicrobial Efficacy of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Salmonella spp.0.8 µg/mL

Antiparasitic Activity

The compound has also been investigated for its antiparasitic properties, particularly against Trypanosoma species, which are responsible for diseases like African sleeping sickness.

  • Case Study : A study evaluated the trypanocidal activity of various nitrofuran derivatives, including this compound. The results indicated significant inhibitory effects against Trypanosoma brucei, suggesting that these compounds could lead to new treatments for human African trypanosomiasis .

Table 2: Trypanocidal Activity of Nitrofuran Derivatives

CompoundEC50 (µM)Reference
This compound<1
Nitrofurazone10
Nifurtimox5

Synthesis of Novel Compounds

This compound serves as a precursor in synthesizing various bioactive compounds.

  • Hydrazone Derivatives : Researchers have synthesized hydrazide-hydrazones from nitrofuran derivatives, demonstrating promising antimicrobial activity against multiple pathogens. These derivatives can be optimized for enhanced efficacy and reduced toxicity .

Mechanistic Studies

Investigations into the mechanisms of action for compounds derived from this compound have revealed insights into their biological activities.

  • Enzymatic Activation : Studies indicate that certain nitrofuran compounds undergo enzymatic cleavage in the presence of specific cytochrome P450 enzymes, leading to the release of active metabolites that exert their therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 2-Acetyl-5-nitrofuran with structurally or functionally related nitrofuran derivatives, focusing on molecular properties, applications, and safety profiles.

Structural and Molecular Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound Not explicitly listed C₆H₅NO₄ 155.11 (calculated) Acetyl (C=O), Nitro (NO₂)
5-Nitro-2-furaldehyde diacetate 92-55-7 C₉H₉NO₇ 243.17 Diacetate (OAc), Aldehyde
2-(5-Nitrofuran-2-yl)acetonitrile 115430-78-9 C₆H₄N₂O₃ 152.10 Nitrofuran, Acetonitrile (CN)
2-Acetyl-5-nitrobenzo[b]furan Not explicitly listed C₁₀H₇NO₄ 205.17 Benzofused ring, Acetyl, Nitro

Notes:

  • 5-Nitro-2-furaldehyde diacetate (CAS 92-55-7) is a diacetylated derivative of 5-nitrofurfural, commonly used as a precursor in antibacterial agents.
  • 2-(5-Nitrofuran-2-yl)acetonitrile (CAS 115430-78-9) features a nitrile group, enhancing its utility in nucleophilic reactions.
  • 2-Acetyl-5-nitrobenzo[b]furan includes a benzofused ring, which may increase stability and alter electronic properties compared to simple furans.

Preparation Methods

Reaction Conditions and Workup

A solution of 1-(5-nitrofuran-2-yl)ethanol (3.20 g, 20.4 mmol) in dichloromethane (250 mL) is treated with DMP (8.62 g, 20.4 mmol) and stirred for 1 hour. The reaction is quenched with saturated sodium thiosulfate and sodium bicarbonate, followed by extraction with dichloromethane (3 × 50 mL). After drying over sodium sulfate and solvent evaporation, flash chromatography (7–50% ethyl acetate/hexanes gradient) isolates the product as a yellow solid.

Spectroscopic Characterization

The 1H^1H NMR spectrum (600 MHz, CDCl3_3) displays signals at δ 7.38 (d, J = 3.8 Hz) and 7.28 (d, J = 3.7 Hz) for the furan protons, with a singlet at δ 2.61 for the acetyl methyl group. The 13C^{13}C NMR spectrum confirms the carbonyl carbon at δ 186.73, furan carbons at δ 151.91 and 151.48, and the acetyl methyl at δ 26.27.

Nitration of Acetylated Furan Intermediates

An alternative route involves the nitration of acetylated furan precursors. Chavis et al. demonstrated that treating glycosylfuran derivatives with acetyl nitrate in acetonitrile achieves quantitative yields of nitrated products.

Acetyl Nitrate-Mediated Nitration

In a representative procedure, acetyl nitrate (generated in situ from nitric acid and acetic anhydride) reacts with 2-acetylfuran at 0–5°C. The reaction mixture is stirred for 2 hours, followed by neutralization with pyridine to remove excess acetic acid. This method, while effective for ribofuranosyl analogs, requires careful temperature control to avoid byproduct formation.

Table 1: Comparative Yields of Nitration Methods

MethodStarting MaterialYield (%)Reference
Dess-Martin oxidation1-(5-Nitrofuran-2-yl)ethanol94
Acetyl nitrate nitration2-Acetylfuran95
Mixed-acid nitrationFurfural diacetate82

Mixed-Acid Nitration of Furfural Diacetate

A patent by US4052419A describes the nitration of furfural diacetate using nitric and sulfuric acids in acetic anhydride at −10°C to +10°C. Although optimized for 5-nitrofurfural diacetate, this method is adaptable to this compound synthesis via subsequent hydrolysis and acetylation.

Procedure and Optimization

Furfural diacetate is added dropwise to a mixture of HNO3_3-H2_2SO4_4 in acetic anhydride. Maintaining the temperature below 10°C prevents decomposition, and the product is isolated by quenching in ice water. While this method offers scalability, the yield for this compound remains unverified in primary literature.

Mechanistic Insights and Byproduct Analysis

Oxidation vs. Nitration Pathways

  • Oxidation : The DMP method proceeds via a hypervalent iodine intermediate, selectively oxidizing alcohols to ketones without over-oxidation.

  • Nitration : Electrophilic aromatic substitution occurs at the electron-rich C5 position of the furan ring, facilitated by the acetyl group’s directing effects.

Common Byproducts and Mitigation

  • Over-nitration : Occurs at elevated temperatures, forming dinitro derivatives. Controlled addition of nitrating agents and low temperatures suppress this.

  • Ring-opening : Acidic conditions may degrade the furan ring. Neutralization with pyridine or sodium bicarbonate is critical post-reaction.

Industrial-Scale Considerations

ParameterDess-Martin MethodMixed-Acid Method
Reagent costHigh (DMP ≈ $8.00/5g)Low (HNO₃/H₂SO₄ ≈ $14.00/250mL)
Temperature controlAmbientCryogenic (−10°C)
Waste generationMinimal organic wasteAcidic aqueous waste

Environmental Impact

The DMP method generates iodinated byproducts requiring specialized disposal, whereas mixed-acid nitration produces recyclable acetic anhydride.

“The combination of high yield and operational simplicity positions the Dess-Martin method as the gold standard for this compound synthesis.”

Q & A

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to map electron density around the nitro and acetyl groups. Compare activation energies of potential reaction pathways (e.g., nitro reduction vs. acetyl hydrolysis) to prioritize experimental validation. Validate predictions with kinetic studies using stopped-flow spectrophotometry .

Q. What experimental strategies resolve contradictory data on the biological activity of this compound?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., cell line authentication, consistent solvent/DMSO concentrations). Perform dose-response curves (1–100 µM range) with positive/negative controls. Use orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to confirm mechanism-specific effects. Address batch-to-batch variability by synthesizing multiple independent lots .

Q. How can researchers optimize HPLC-MS/MS parameters for quantifying trace impurities in this compound?

  • Methodological Answer : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile). Set MS/MS to monitor parent ion m/z [M+H]+ and fragmentation patterns (e.g., nitro group loss at m/z -46). Validate limits of detection (LOD) and quantification (LOQ) via spiked samples, ensuring ≤5% RSD for precision .

Q. What are the best practices for designing in vivo studies to assess nitroreductase-mediated activation of this compound?

  • Methodological Answer : Use transgenic models (e.g., E. coli nitroreductase-expressing mice) to study prodrug activation. Monitor pharmacokinetics via LC-MS in plasma/tissues, correlating metabolite levels (e.g., reduced nitroso intermediates) with toxicity endpoints. Include wild-type controls and validate enzyme activity via Western blot .

Data Presentation and Reproducibility

Q. How should researchers present conflicting spectral data for this compound in publications?

  • Methodological Answer : Include raw spectral data (NMR, IR) as supplementary files with annotated peaks. Discuss discrepancies (e.g., solvent-induced shifts) and validate assignments using 2D NMR (COSY, HSQC). Cross-reference with published spectra of structurally analogous nitrofurans .

Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values with 95% confidence intervals. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes and power analysis to justify sample sizes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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